molecular formula C14H22N2O8 B1669409 Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)- CAS No. 482-54-2

Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

Cat. No.: B1669409
CAS No.: 482-54-2
M. Wt: 346.33 g/mol
InChI Key: FCKYPQBAHLOOJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclohexanediamine tetraacetic acid is a chelating and sequestering agent.

Mechanism of Action

Target of Action

CDTA is primarily known as a chelating agent . Its main targets are metal ions, particularly manganese . Manganese plays a crucial role in various biological processes, including enzymatic reactions and neurotransmitter synthesis.

Mode of Action

As a chelating agent, CDTA binds to metal ions, forming a stable complex . This interaction results in the sequestration of the metal ions, preventing them from participating in other reactions. In the case of manganese, CDTA can remove it from various biological systems .

Biochemical Pathways

The chelation of manganese by CDTA affects various biochemical pathways. By sequestering manganese, CDTA can disrupt processes that rely on this metal ion. The specific pathways affected can vary depending on the biological system and the presence of other metal ions .

Result of Action

The primary result of CDTA’s action is the removal of manganese from various systems. This can have significant effects at the molecular and cellular levels, potentially altering enzymatic activities and other manganese-dependent processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of CDTA. For instance, the presence and concentration of target metal ions can affect its chelating activity. Additionally, factors such as pH and temperature may impact its stability and effectiveness .

Biochemical Analysis

Biochemical Properties

1,2-Cyclohexylenedinitrilotetraacetic acid plays a significant role in biochemical reactions due to its chelating properties . It has the ability to bind and remove certain metal ions, such as manganese, from various biological systems . This interaction with metal ions can influence the activity of various enzymes and proteins that require these ions for their function .

Cellular Effects

In cellular processes, 1,2-Cyclohexylenedinitrilotetraacetic acid can influence cell function by altering the availability of essential metal ions . For instance, it can remove manganese from brain and liver cells, potentially affecting cellular metabolism and signaling pathways that depend on this metal ion .

Molecular Mechanism

At the molecular level, 1,2-Cyclohexylenedinitrilotetraacetic acid exerts its effects through its chelating properties . It binds to metal ions, forming a stable complex that prevents the ions from participating in other reactions . This can lead to changes in enzyme activity, gene expression, and other cellular processes .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of 1,2-Cyclohexylenedinitrilotetraacetic acid can change depending on its stability and degradation

Dosage Effects in Animal Models

The effects of 1,2-Cyclohexylenedinitrilotetraacetic acid in animal models can vary with different dosages . At certain thresholds, it can effectively remove manganese from brain and liver tissues

Metabolic Pathways

1,2-Cyclohexylenedinitrilotetraacetic acid is involved in metabolic pathways related to metal ion homeostasis . It can interact with enzymes or cofactors involved in these pathways, potentially affecting metabolic flux or metabolite levels .

Properties

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]cyclohexyl]-(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O8/c17-11(18)5-15(6-12(19)20)9-3-1-2-4-10(9)16(7-13(21)22)8-14(23)24/h9-10H,1-8H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCKYPQBAHLOOJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N(CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

15375-84-5 (manganese(2-),di-hydrochloride salt), 5297-16-5 (calcium,hydrochloride salt), 63451-33-2 (magnesium,hydrochloride salt)
Record name Cyclohexanediamine tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80862002
Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Tan solid; [Acros Organics MSDS]
Record name Cyclohexanediamine tetraacetic acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/13447
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

482-54-2, 123333-90-4
Record name 1,2-Diaminocyclohexane-N,N,N′,N′-tetraacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=482-54-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanediamine tetraacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Complexon IV
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Complexon IV
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80862002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohex-1,2-ylenediaminetetra(acetic acid)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.894
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRANS-1,2-DIAMINOCYCLOHEXANE-N,N,N',N'-TETRAACETIC ACID HYDRATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
Reactant of Route 2
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
Reactant of Route 3
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
Reactant of Route 4
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
Reactant of Route 5
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-
Reactant of Route 6
Glycine, N,N'-1,2-cyclohexanediylbis[N-(carboxymethyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.